molecular formula C17H18N2O4S B2826359 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-33-3

4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2826359
CAS No.: 921773-33-3
M. Wt: 346.4
InChI Key: ACRDYZKZBQWYQU-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in pharmacology and medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted cancer therapies and enzyme inhibitors. Its molecular design, which incorporates a sulfonamide group linked to a 2-oxoindoline (isatin) scaffold, is characteristic of inhibitors targeting carbonic anhydrase (CA) isoforms . Carbonic anhydrase IX (CA IX) is a well-validated tumor-associated enzyme that is overexpressed in various solid tumors, including breast and colorectal cancers, but is largely absent in normal tissues . Inhibiting this enzyme disrupts the pH regulation of tumor cells, potentially hindering their growth and survival. Structurally related compounds have demonstrated potent anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer), and have been shown to induce apoptosis by upregulating pro-apoptotic proteins and caspases . Furthermore, benzenesulfonamide-based compounds are investigated for their potential in other therapeutic areas, such as antimicrobial and anti-biofilm agents . Researchers can utilize this compound to explore its mechanism of action, binding affinity through molecular docking simulations, and selectivity profiles against various CA isozymes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-16-7-5-14(8-11(16)2)24(21,22)19-13-4-6-15-12(9-13)10-17(20)18-15/h4-9,19H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRDYZKZBQWYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process may include:

  • Esterification: Reacting 3-methylbenzenesulfonic acid with ethanol to form the ethoxy derivative.

  • Indole Synthesis: Formation of the 2-oxoindolin moiety through cyclization reactions involving aniline derivatives.

  • Coupling Reaction: The final step involves coupling the ethoxy-methylbenzenesulfonamide with the 2-oxoindolin derivative under specific conditions, such as using coupling agents like carbodiimides or activating reagents like thionyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Nucleophiles like amines or alcohols, under acidic or basic conditions

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives or carboxylic acids

  • Reduction Products: Reduced sulfonamides or alcohols

  • Substitution Products: Amine or alcohol derivatives of the sulfonamide

Scientific Research Applications

4-Ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of growing interest in various scientific research fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, biological research, and material sciences, supported by comprehensive data tables and case studies.

Structure and Composition

This compound has the following molecular formula:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 348.42 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide moiety is critical for various biological activities, including antibacterial and anti-inflammatory properties.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of sulfonamides exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited tumor cell proliferation in vitro, suggesting potential as a chemotherapeutic agent.
CompoundActivityReference
This compoundInhibits cancer cell proliferation

Biological Research

In biological studies, this compound has been evaluated for its effects on various cellular pathways. The indolinone structure contributes to its interaction with biological targets.

Biological Mechanisms

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for further development as a therapeutic agent.
Biological TargetEffectReference
Enzyme XInhibition

Material Sciences

Beyond medicinal applications, this compound is being explored in material sciences for its potential use in creating novel materials with specific properties.

Material Properties

The compound's unique chemical structure allows for modifications that can lead to enhanced material characteristics such as increased thermal stability or improved electrical conductivity.

Material PropertyApplicationReference
Thermal StabilityPolymer composites

Mechanism of Action

The mechanism by which 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Observations :

  • Electron-Withdrawing Groups (e.g., Nitro) : Enhance acidity of the sulfonamide group, facilitating chelation with metal ions in enzymes like HIV integrase .
  • Electron-Donating Groups (e.g., Ethoxy, Methyl) : Reduce acidity but may improve pharmacokinetic properties (e.g., solubility, metabolic stability) .

Research Findings and Implications

Antiviral Potential

Styrylquinoline-derived benzenesulfonamides with free hydroxyl or nitro groups (e.g., compound IIIi) exhibit potent HIV integrase inhibition (>90% activity) . The target compound’s ethoxy group may compromise this activity unless paired with compensatory structural features (e.g., a chelating heterocycle).

Antimicrobial Activity

Sulfonamides with methyl and nitro groups (e.g., ’s 2-methyl-5-nitro derivatives) show efficacy against Bacillus subtilis and E. coli. The ethoxy group in the target compound could broaden antimicrobial spectra by altering membrane permeability .

Structural Characterization

Tools like SHELX and ORTEP-3 (used for crystallographic analysis in and ) would be critical for confirming the target compound’s conformation, particularly the orientation of the ethoxy group relative to the sulfonamide core.

Biological Activity

4-Ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S. The structure features an indole core, which is significant for its biological activity, particularly in anticancer and antimicrobial properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in cancer treatment.
  • Cell Cycle Modulation : Research indicates that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M checkpoint, promoting apoptosis through mechanisms involving caspase activation and modulation of pro-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial activity, targeting both Gram-positive and Gram-negative bacteria by disrupting protein synthesis and nucleic acid production pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

Cancer TypeIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)1.81Induces G2/M arrest and apoptosis
Hepatocellular Carcinoma (HepG2)3.32Disrupts microtubule function
Non-Small Cell Lung Cancer (A549)0.90Inhibits cell proliferation
Breast Cancer (NCI/ADR-RES)1.53Modulates apoptotic pathways

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Type
MRSA15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coli31.108 - 62.216Moderate activity

These results demonstrate the potential of this compound as an antimicrobial agent, particularly against resistant strains like MRSA .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of analogs based on the indole structure demonstrated that modifications to the sulfonamide moiety significantly enhanced anticancer potency against various cell lines, suggesting structure-activity relationships that could guide future drug design.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related sulfonamides revealed that certain derivatives exhibited superior activity against biofilms formed by MRSA, indicating a potential application for treating chronic infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 4-ethoxy-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions starting from sulfonamide and indoline precursors. Key steps include:

  • Sulfonylation : Reacting 2-oxoindolin-5-amine with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.
  • Optimization : Parameters like solvent polarity (DMF vs. THF), temperature control (0°C for sulfonylation to minimize side reactions), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) are critical for yields >70% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., ethoxy group at C4, methyl at C3) and indolinone ring substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.1245) .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. How is the compound screened for initial biological activity in academic settings?

  • Answer :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC50_{50} values reported in μM ranges).
  • Enzyme inhibition : Kinase inhibition profiling (e.g., Src kinase) using fluorescence-based assays .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

  • Answer :

  • Modifying substituents :
  • Ethoxy group : Replacing with bulkier alkoxy groups (e.g., isopropoxy) may enhance lipophilicity and blood-brain barrier penetration .
  • Methyl group : Fluorination at C3 improves metabolic stability .
  • Indolinone core : Introducing electron-withdrawing groups (e.g., Cl at C6) increases kinase inhibitory potency .
  • Validation : Use molecular docking (AutoDock Vina) to predict binding affinity to VEGF receptors .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Answer :

  • Solubility issues : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and use DMSO/cyclodextrin formulations to improve bioavailability .
  • Off-target effects : Perform proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic instability : LC-MS/MS analysis of hepatic microsomal incubations identifies major metabolites (e.g., O-deethylation) .

Q. What computational methods are effective for predicting the compound's target pathways?

  • Answer :

  • Pharmacophore modeling : Define essential features (sulfonamide H-bond acceptor, indolinone aromatic plane) using Schrödinger Phase .
  • Molecular dynamics simulations : Simulate binding to VEGF-R2 (PDB: 4AGD) over 100 ns to assess stability of key residues (e.g., Lys868, Asp1046) .
  • Machine learning : Train QSAR models on ChEMBL datasets to predict off-target liabilities (e.g., hERG inhibition) .

Q. How can synthetic routes be scaled while maintaining yield and purity?

  • Answer :

  • Flow chemistry : Continuous sulfonylation in microreactors reduces reaction time (2 hours vs. 12 hours batch) and improves reproducibility .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly extraction .
  • Process analytics : Implement inline FTIR to monitor reaction progression and intermediates .

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